

A Comparative Spectroscopic Guide to 3-[(Ethylamino)methyl]phenol and Its Analogs

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Compound of Interest

Compound Name: **3-[(Ethylamino)methyl]phenol**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **3-[(Ethylamino)methyl]phenol** and its selected analogs. The data presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings. Spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are covered.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-[(Ethylamino)methyl]phenol** and two representative analogs: 3-[(Dimethylamino)methyl]phenol and 3-Ethylamino-4-methylphenol. These analogs were chosen to illustrate the effects of N-alkylation and ring substitution on the spectral properties.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	Solvent	¹ H NMR Chemical Shifts (δ , ppm)	¹³ C NMR Chemical Shifts (δ , ppm)
3- [(Ethylamino)methyl]phenol	-	Predicted data, experimental values not available in searched literature.	Predicted data, experimental values not available in searched literature.
3- [(Dimethylamino)methyl]phenol[1]	CDCl ₃	7.05 (m), 6.35 (m), 6.32 (m), 6.20 (m), 2.81 (s)	Experimental data not available in searched literature.
3-Ethylamino-4- methylphenol[2]	-	Image of spectrum available, specific peak assignments not provided.	152.4, 137.9, 125.8, 124.9, 116.1, 112.5, 45.2, 15.6, 14.9

Table 2: FTIR, Mass Spectrometry, and UV-Vis Spectroscopic Data

Compound	FTIR (KBr, cm ⁻¹)	Mass Spectrometry (EI, m/z)	UV-Vis (λ_{max} , nm)
3- [(Ethylamino)methyl]phenol	Data not available in searched literature.	Predicted [M+H] ⁺ : 152.10700[3]	Data not available in searched literature.
3- [(Dimethylamino)methyl]phenol[4]	Broad O-H stretch, Aromatic C-H and C=C stretches, C-N stretch	137 (M ⁺), 122, 94, 77	Data not available in searched literature.
3-Ethylamino-4- methylphenol[4]	Data available but not detailed in search results.	151 (M ⁺), 136, 107	Data not available in searched literature.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **3-[(ethylamino)methyl]phenol** and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[\[5\]](#)
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical spectral width: 0-12 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical spectral width: 0-220 ppm.
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[6][7]
 - Place the mixture in a pellet-forming die and press under high pressure (several tons) to form a transparent or translucent pellet.[6][7]
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet.
 - Place the sample pellet in the sample holder and record the sample spectrum.
 - Typical spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
- Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[8][9]
- Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[8][9]

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy

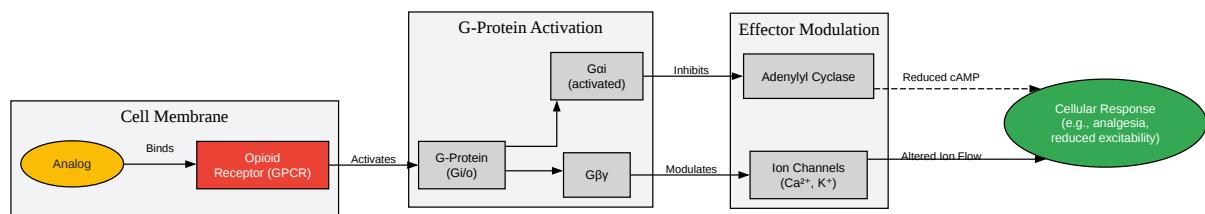
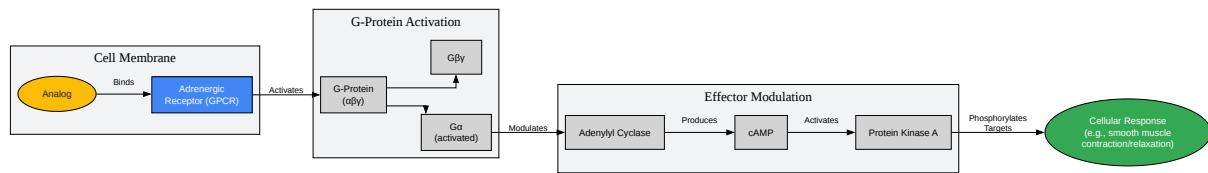
Objective: To determine the wavelengths of maximum absorption, which are characteristic of the electronic transitions within the molecule.

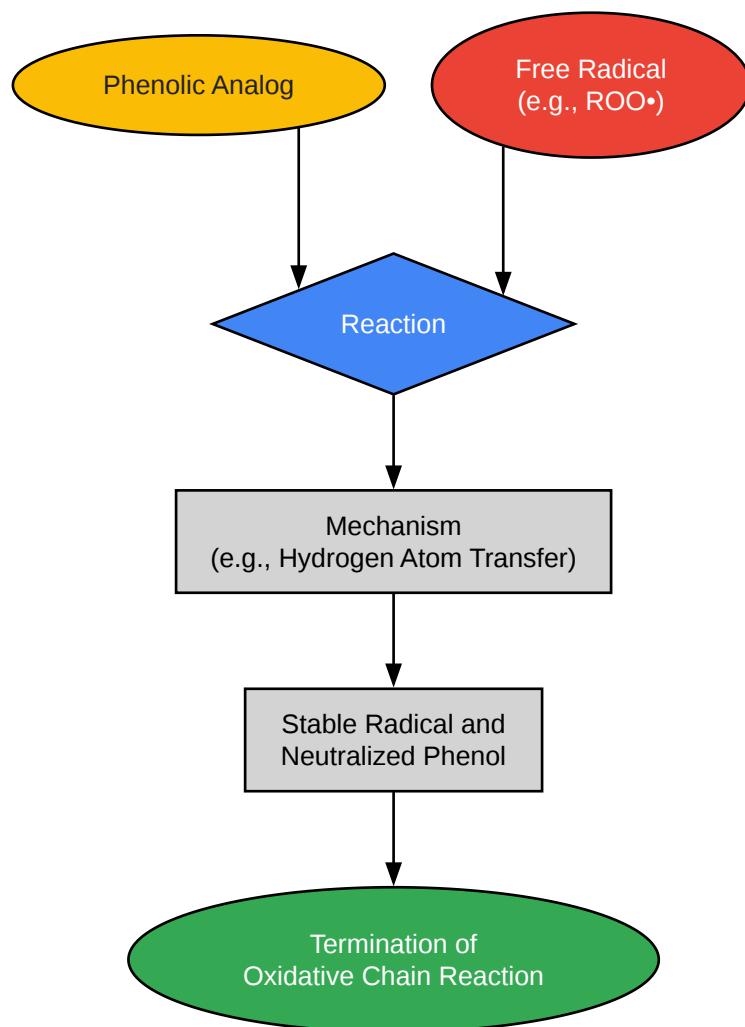
Procedure:

- Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). Concentrations are typically in the micromolar range.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the solvent to record a baseline (blank).
 - Fill a matched cuvette with the sample solution and record the absorption spectrum.
 - Typical spectral range: 200-800 nm.[10]
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Potential Signaling Pathways and Mechanisms

The biological activity of phenolic compounds, including aminophenol derivatives, can be multifaceted. Based on the activities of structurally related compounds, potential signaling pathways and mechanisms of action for **3-[(ethylamino)methyl]phenol** analogs may include interactions with adrenergic and opioid receptors, as well as antioxidant activity.





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